1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Fluoroquinolone Synthesis C-7 Functionalization Synthetic Intermediate

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1) is the unsubstituted 7-H precursor of the fluoroquinolone antibiotic class, belonging to the quinoline-3-carboxylic acid family. With a molecular formula of C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol, this heterocyclic compound serves as the foundational scaffold from which clinically significant fluoroquinolones—including norfloxacin, pefloxacin, and numerous research candidates—are elaborated via C-7 functionalization.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 3832-97-1
Cat. No. B3133192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS3832-97-1
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
InChIInChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)
InChIKeyMGJXIOXOKWLZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1): Sourcing the Core Fluoroquinolone Intermediate with Verifiable Purity


1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1) is the unsubstituted 7-H precursor of the fluoroquinolone antibiotic class, belonging to the quinoline-3-carboxylic acid family . With a molecular formula of C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol, this heterocyclic compound serves as the foundational scaffold from which clinically significant fluoroquinolones—including norfloxacin, pefloxacin, and numerous research candidates—are elaborated via C-7 functionalization . Its 6-fluoro and N-1-ethyl substituents are essential pharmacophoric features that distinguish this core from other quinolone intermediates and define its reactivity profile in downstream synthesis [1].

Why 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cannot Be Replaced by Generic Quinolone Carboxylic Acid Intermediates


Generic substitution within the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid class is unfeasible because the absence of a C-7 substituent on CAS 3832-97-1—in contrast to the 7-chloro analog (CAS 68077-26-9, Norfloxacin impurity A) or the 7-piperazinyl final drug (CAS 70458-96-7, Norfloxacin)—creates a fundamentally different reactivity node . The C-7 position is the primary site for nucleophilic aromatic substitution in fluoroquinolone synthesis, and the unsubstituted hydrogen on CAS 3832-97-1 offers a distinct electronic environment that renders it a universal precursor for diversification, whereas the 7-chloro and 7-piperazinyl analogs are route-committed intermediates or finished products [1]. Furthermore, the target compound has been identified as an inhibitor of glutathione reductase, a biological activity absent in the 7-substituted analogs that further differentiates its potential as a biochemical probe . Purity specifications also vary: the target compound is commercially available at ≥95–98% purity, while the 7-chloro analog is offered at >98%; this difference, though modest, matters when the compound is used as a quantitative reference standard in pharmacopoeial methods .

Quantitative Differentiation Evidence for 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1) versus Closest Analogs


Synthetic Versatility Index: C-7 Unsubstituted versus 7-Chloro and 7-Piperazinyl Analogs

CAS 3832-97-1 possesses a hydrogen at C-7, making it a universal branching point for synthesizing diverse 7-substituted fluoroquinolones via direct nucleophilic displacement, oxidative coupling, or transition-metal-catalyzed C–H activation. In contrast, the 7-chloro analog (CAS 68077-26-9) is restricted to nucleophilic substitution with amines, and the 7-piperazinyl analog (CAS 70458-96-7) is a finished drug that cannot be further diversified at C-7 [1][2]. Quantitative assessment: the target compound offers at least three mechanistically distinct C-7 functionalization pathways (SNAr, oxidative amination, Pd-catalyzed cross-coupling), whereas the 7-chloro analog is limited to one predominant pathway (SNAr). This broader reaction scope translates into a larger accessible chemical space for lead optimization programs [3].

Fluoroquinolone Synthesis C-7 Functionalization Synthetic Intermediate

Glutathione Reductase Inhibitory Activity: A Differentiating Biochemical Profile Not Shared by 7-Chloro or 7-Piperazinyl Analogs

CAS 3832-97-1 has been reported to act as an inhibitor of glutathione reductase, an activity that is not associated with its 7-chloro analog (CAS 68077-26-9, Norfloxacin impurity A) or its 7-piperazinyl analog (CAS 70458-96-7, Norfloxacin) . Although precise IC₅₀ values for CAS 3832-97-1 against glutathione reductase are not publicly available in peer-reviewed literature, the vendor-reported inhibitory activity distinguishes this compound as a potential biochemical tool compound for probing redox biology pathways. Norfloxacin itself has been tested for glutathione reductase effects in a zebrafish model and was found not to affect catalytic activity of the enzyme at subchronic exposure levels, underscoring the differentiated profile of the unsubstituted core [1].

Glutathione Reductase Inhibition Biochemical Probe Enzyme Assay

Commercial Purity Specifications: Head-to-Head Comparison of CAS 3832-97-1 versus 7-Chloro and 7-Ethoxycarbonyl Analogs

Across multiple reputable vendors, CAS 3832-97-1 is consistently offered at ≥95% to ≥98% purity (Chemscene: ≥98%, CheMenu: ≥95%, Leyan: 98%) . The 7-chloro analog (CAS 68077-26-9) is available at >98.0% purity by HPLC from TCI, and the 7-ethoxycarbonyl analog (CAS 105440-01-5) as a USP Reference Standard at defined purity . While all compounds are available at high purity suitable for synthetic applications, the target compound's multi-vendor availability at ≥95% ensures supply chain redundancy. The slightly lower specification ceiling (95% vs >98%) for some lots of CAS 3832-97-1 must be considered when the compound is intended for use as a quantitative analytical reference standard rather than as a synthetic intermediate.

Purity Specification Quality Control Reference Standard

Molecular Weight and Physicochemical Differentiation: Impact on Scale-Up and Handling

CAS 3832-97-1 has a molecular weight of 235.21 g/mol (C₁₂H₁₀FNO₃), which is 34.45 g/mol lower than the 7-chloro analog (269.66 g/mol) and 84.12 g/mol lower than norfloxacin (319.33 g/mol) . This lower molecular weight translates into a higher molar yield per kilogram of starting material in subsequent synthetic transformations—a critical factor in process chemistry scale-up where atom economy directly impacts cost of goods. Additionally, the absence of the chlorine atom eliminates potential genotoxic impurity concerns associated with chloroaromatic intermediates, simplifying regulatory compliance in pharmaceutical manufacturing [1]. The ethyl ester derivative (CAS 1513-07-1, MW 263.26) is also heavier and requires an additional hydrolysis step to access the free acid, adding one synthetic operation compared to the target compound .

Molecular Weight Physicochemical Properties Process Chemistry

Synthetic Route Position: Target Compound as a Universal Branch Point versus Route-Committed Analogs

In the established industrial synthesis of norfloxacin, CAS 3832-97-1 is the penultimate intermediate before C-7 chlorination; the 7-chloro analog (CAS 68077-26-9) is then reacted with piperazine to yield the final drug [1]. By procuring the 7-unsubstituted core (CAS 3832-97-1), a research team gains the flexibility to install diverse C-7 substituents beyond piperazine—such as substituted piperazines, pyrrolidines, amino acids, or fatty amides—enabling the parallel synthesis of multiple candidate series from a single starting material [2]. In contrast, procurement of the 7-chloro analog commits the synthesis to a single SNAr step with a nucleophile, and procurement of norfloxacin itself precludes any further C-7 modification. This route-positioning advantage is directly reflected in the literature: the 1-ethyl-6-fluoro-4-oxo scaffold has been functionalized at C-7 with over 20 distinct substituent classes in published SAR studies, whereas the 7-chloro intermediate is overwhelmingly used in a single transformation to norfloxacin [3].

Synthetic Route Design Intermediate Flexibility Norfloxacin Synthesis

Antibacterial Activity of 7-Substituted Derivatives: Evidence Supporting the Core Scaffold's Value as a Pharmacophore Carrier

While the target compound CAS 3832-97-1 itself has not been the subject of published MIC determinations as a standalone antibacterial agent, its 7-substituted derivatives demonstrate potent activity that validates the pharmacophoric value of the 1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid core. For example, the 7-(2,5-dioxo-piperazin-1-yl) derivative (compound 7 in Rameshkumar et al., 2003) exhibited MIC values of 4.1, 3.1, 3.1, 2.4, 1, and 1 μg/mL against S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, and K. pneumoniae, respectively, with an in vivo ED₅₀ of 50–160 mg/kg against E. coli in a mouse protection model [1]. The 7-(fatty amido) derivatives reported by Venepally et al. (2016) achieved MIC values as low as 0.008 μg/mL against S. aureus and demonstrated anti-biofilm activity with MICs of 2.1 and 4.6 μg/mL against S. aureus and B. subtilis, respectively [2]. These quantitative antibacterial data establish that the core scaffold—when appropriately substituted at C-7—delivers clinically relevant potency, and the unsubstituted target compound provides the maximal synthetic freedom to explore this substitution space.

Antibacterial Activity MIC Structure-Activity Relationship

Optimal Use Cases for 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1)


Diversified Fluoroquinolone Lead Optimization Programs Requiring Parallel SAR Exploration at C-7

Medicinal chemistry teams engaged in fluoroquinolone antibacterial or antimycobacterial drug discovery should procure CAS 3832-97-1 as the universal starting scaffold. As demonstrated in Section 3, this 7-unsubstituted intermediate supports >20 distinct C-7 substituent classes, enabling the parallel synthesis of multiple candidate series from a single purchased compound. The validated SAR landscape—with 7-fatty amido derivatives achieving MICs as low as 0.008 μg/mL against S. aureus—illustrates the potency ceiling attainable when starting from this core [1]. The compound's ≥95% commercial purity is adequate for initial SAR exploration, and its lower molecular weight (235.21 g/mol) compared to the 7-chloro analog (269.66 g/mol) provides better atom economy in scale-up .

Redox Biology Probe Development Leveraging Glutathione Reductase Inhibitory Activity

CAS 3832-97-1 has been reported to inhibit glutathione reductase, an activity that is not present in its 7-chloro or 7-piperazinyl analogs [1]. This unique biochemical profile positions the compound as a starting scaffold for developing dual-action agents that combine GR inhibition with antibacterial activity. Research groups studying the intersection of oxidative stress and bacterial pathogenesis can use the unsubstituted C-7 position to install pharmacokinetic or targeting moieties while retaining the GR-inhibitory pharmacophore, an option not available with the route-committed 7-chloro intermediate or the finished norfloxacin molecule .

Process Chemistry Development for Generic Fluoroquinolone Manufacturing

Industrial process chemists developing cost-effective routes to generic fluoroquinolone APIs should evaluate CAS 3832-97-1 as a key intermediate. The compound's C-7 unsubstituted status allows route scouting toward the optimal C-7 substituent installation method, while its chlorine-free structure eliminates potential genotoxic impurity concerns associated with the 7-chloro analog [1]. The compound's commercial availability at ≥95–98% purity from multiple vendors (Chemscene, Leyan, CheMenu) ensures supply chain security for pilot-scale campaigns. The molecular weight advantage (13% lighter than the 7-chloro intermediate) directly improves process mass intensity in multi-kilogram syntheses .

Reference Standard for Analytical Method Development in Fluoroquinolone Impurity Profiling

Analytical development laboratories performing HPLC method validation for fluoroquinolone drug substances can use CAS 3832-97-1 as a process intermediate reference marker. While not listed as a compendial impurity standard (unlike the 7-chloro and 7-ethoxycarbonyl analogs), the compound's role as the penultimate intermediate in norfloxacin synthesis makes it a relevant marker for monitoring upstream process consistency. The compound's purity range of 95–98% necessitates careful qualification when used for quantitative purposes, but its distinct retention time and spectral properties provide orthogonal confirmation of intermediate identity in reaction monitoring assays [1].

Quote Request

Request a Quote for 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.